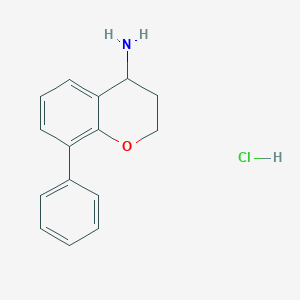
(4-Metoxifenil)(fenil)metilamina
Descripción general
Descripción
“(4-Methoxyphenyl)(phenyl)methylamine” is a unique chemical compound with the empirical formula C14H15NO and a molecular weight of 213.28 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “(4-Methoxyphenyl)(phenyl)methylamine” is represented by the SMILES stringCOc1ccc(cc1)C(N)c2ccccc2 . This indicates that the compound contains a methoxyphenyl group, a phenyl group, and a methylamine group.
Aplicaciones Científicas De Investigación
Síntesis de colorantes azoicos
(4-Metoxifenil)(fenil)metilamina: es un material de partida valioso en la síntesis de colorantes azoicos. Los colorantes azoicos se caracterizan por sus colores vivos y se utilizan ampliamente en las industrias textiles. La capacidad del compuesto para donar un anillo aromático rico en electrones lo convierte en un candidato adecuado para reacciones de acoplamiento que forman el enlace azo, que es central para el cromóforo del colorante .
Intermediarios farmacéuticos
Las aminas secundarias como This compound son intermediarios clave en la síntesis de varios productos farmacéuticos. Son particularmente importantes en la producción de antidepresivos como la clomipramina y la desipramina, así como analgésicos opiáceos como la codeína y la morfina .
Agroquímicos
Las características estructurales del compuesto lo convierten en un precursor en la síntesis de agroquímicos. Sus grupos fenilo se pueden funcionalizar para crear compuestos que exhiben propiedades pesticidas o herbicidas, contribuyendo al desarrollo de nuevos productos agrícolas .
Catalizadores y ligandos
En el campo de la catálisis, This compound se puede utilizar para sintetizar ligandos para catalizadores de metales de transición. Estos catalizadores son cruciales en varias reacciones químicas, incluidas las que se utilizan en la síntesis química fina y farmacéutica .
Síntesis orgánica
Este compuesto sirve como un bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Su grupo amino puede sufrir varias reacciones, como alquilación, acilación y condensación, para formar nuevos enlaces y marcos moleculares .
Ciencia de materiales
En la ciencia de materiales, This compound se puede utilizar para modificar las propiedades de los polímeros y las resinas. Al incorporar este compuesto en cadenas poliméricas, los investigadores pueden alterar las propiedades térmicas, mecánicas y ópticas de los materiales .
Safety and Hazards
Mecanismo De Acción
Target of Action
Related compounds have been studied for their interaction with proteins such as epidermal growth factor receptor (egfr) and vascular endothelial growth factor receptor 2 (vegfr-2) . These receptors play crucial roles in cellular processes such as cell growth, proliferation, and angiogenesis.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . For instance, they may inhibit the activation of target proteins, thereby modulating the signaling pathways they are involved in.
Biochemical Pathways
Related compounds have been shown to affect pathways involving egfr and vegfr-2 . These pathways are critical for various cellular processes, including cell growth, proliferation, and angiogenesis.
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic properties using structural bioinformatics methods, including molecular docking, molecular dynamic simulation, and drug-likeness models . These studies can provide insights into the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
Based on the actions of similar compounds, it can be inferred that the compound may have potential inhibitory effects on the activation of target proteins, leading to modulation of the associated cellular processes .
Análisis Bioquímico
Biochemical Properties
(4-Methoxyphenyl)(phenyl)methylamine plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, (4-Methoxyphenyl)(phenyl)methylamine may interact with other proteins and receptors, influencing various biochemical pathways.
Molecular Mechanism
At the molecular level, (4-Methoxyphenyl)(phenyl)methylamine exerts its effects through binding interactions with biomolecules. Its inhibition of acetylcholinesterase involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased acetylcholine levels and prolonged cholinergic signaling. Additionally, (4-Methoxyphenyl)(phenyl)methylamine may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11;/h2-10,14H,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSHDWNETPLWIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5267-46-9 | |
| Record name | (4-methoxyphenyl)(phenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)


![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)
